molecular formula C14H16N2O B15301291 3-(3-Isopropyl-1-methyl-1h-pyrazol-4-yl)benzaldehyde

3-(3-Isopropyl-1-methyl-1h-pyrazol-4-yl)benzaldehyde

Cat. No.: B15301291
M. Wt: 228.29 g/mol
InChI Key: BACSONJEGANZFO-UHFFFAOYSA-N
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Description

3-(3-Isopropyl-1-methyl-1h-pyrazol-4-yl)benzaldehyde: is an organic compound that belongs to the class of pyrazoles. Pyrazoles are heterocyclic compounds characterized by a five-membered ring containing three carbon atoms and two adjacent nitrogen atoms. This particular compound features a benzaldehyde group attached to the pyrazole ring, making it a valuable intermediate in various chemical syntheses and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Isopropyl-1-methyl-1h-pyrazol-4-yl)benzaldehyde typically involves the reaction of 3-isopropyl-1-methyl-1H-pyrazole with benzaldehyde under specific conditions. One common method is the condensation reaction, where the pyrazole and benzaldehyde are heated together in the presence of an acid catalyst, such as hydrochloric acid or sulfuric acid. The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, such as temperature, pressure, and catalyst concentration, leading to efficient and scalable production .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: 3-(3-Isopropyl-1-methyl-1h-pyrazol-4-yl)benzaldehyde is used as an intermediate in the synthesis of more complex heterocyclic compounds. It serves as a building block for the preparation of pyrazolo[1,5-a]pyrimidines and other fused ring systems .

Biology: In biological research, this compound is studied for its potential as a pharmacophore in drug design. Pyrazole derivatives have shown promise in various therapeutic areas, including anti-inflammatory, antimicrobial, and anticancer activities .

Medicine: The compound’s derivatives are investigated for their potential use as enzyme inhibitors, receptor modulators, and other bioactive agents. Its structural features make it a candidate for the development of new pharmaceuticals .

Industry: In the industrial sector, this compound is used in the manufacture of agrochemicals, dyes, and other specialty chemicals. Its versatility in chemical reactions makes it a valuable intermediate in various production processes .

Comparison with Similar Compounds

Uniqueness: 3-(3-Isopropyl-1-methyl-1h-pyrazol-4-yl)benzaldehyde is unique due to its aldehyde functional group, which imparts distinct reactivity compared to its similar compounds. The presence of the aldehyde group allows for a variety of chemical transformations, making it a versatile intermediate in organic synthesis .

Properties

Molecular Formula

C14H16N2O

Molecular Weight

228.29 g/mol

IUPAC Name

3-(1-methyl-3-propan-2-ylpyrazol-4-yl)benzaldehyde

InChI

InChI=1S/C14H16N2O/c1-10(2)14-13(8-16(3)15-14)12-6-4-5-11(7-12)9-17/h4-10H,1-3H3

InChI Key

BACSONJEGANZFO-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NN(C=C1C2=CC=CC(=C2)C=O)C

Origin of Product

United States

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